L-2-Aminooxy-3-phenylpropanoic acid
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Overview
Description
L-2-Aminooxy-3-phenylpropanoic acid: is a potent inhibitor of the enzyme L-phenylalanine ammonia-lyase .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-2-Aminooxy-3-phenylpropanoic acid can be synthesized through several methods. One common approach involves the reaction of L-phenylalanine with hydroxylamine under specific conditions to introduce the aminooxy group . The reaction typically requires a controlled pH and temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity . The process may include steps such as crystallization and purification to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: L-2-Aminooxy-3-phenylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
L-2-Aminooxy-3-phenylpropanoic acid exerts its effects by inhibiting the enzyme L-phenylalanine ammonia-lyase . This inhibition disrupts the phenylpropanoid pathway, which is crucial for various metabolic processes . The compound binds to the active site of the enzyme, preventing it from catalyzing its substrate .
Comparison with Similar Compounds
L-Phenylalanine: A precursor in the synthesis of L-2-Aminooxy-3-phenylpropanoic acid.
L-3-Phenyllactic acid: Another compound with similar structural features but different biological activities.
Uniqueness: this compound is unique due to its potent inhibitory effect on L-phenylalanine ammonia-lyase, making it a valuable tool in biochemical research . Its ability to modulate specific metabolic pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(2S)-2-aminooxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-13-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 |
InChI Key |
BRKLOAHUJZWUQQ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)ON |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)ON |
Synonyms |
alpha-aminooxy-beta-phenylpropionic acid alpha-aminooxy-beta-phenylpropionic acid, (R)-isomer alpha-aminooxy-beta-phenylpropionic acid, hydrobromide, (S)-isomer L-alpha-aminooxy-beta-phenylpropionic acid |
Origin of Product |
United States |
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